(2R,4S)-Teneligliptin
Description
Properties
Molecular Formula |
C₂₂H₃₀N₆OS |
|---|---|
Molecular Weight |
426.58 |
Synonyms |
[(2R,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone |
Origin of Product |
United States |
Discovery and Medicinal Chemistry Research of 2r,4s Teneligliptin
Lead Compound Identification and Optimization Strategies
The journey to discover Teneligliptin (B1682743) began with the identification of a suitable lead compound that exhibited the desired inhibitory activity against the DPP-4 enzyme. The process of lead identification involves screening vast libraries of chemical entities to find a "hit" compound with promising biological activity. biobide.com This initial hit then undergoes a rigorous process of lead optimization, where its chemical structure is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. slideshare.netdanaher.com
For Teneligliptin, the optimization strategy was centered on improving potency and duration of action while ensuring high selectivity against other closely related proteases. researchgate.net Researchers focused on creating a molecule that could establish strong and lasting interactions with the active site of the DPP-4 enzyme. researchgate.netresearchgate.net This involved a cycle of designing novel analogs, chemical synthesis, and in vitro and in vivo testing to evaluate their biological activity and properties. danaher.com The ultimate goal was to develop a drug candidate with a favorable profile for once-daily oral administration. medchemexpress.cn
Exploration of l-Prolylthiazolidines as Core Scaffolds
A pivotal aspect of the Teneligliptin discovery program was the exploration of l-prolylthiazolidines as the core structural scaffold. ebi.ac.uk This class of compounds was investigated for its potential to mimic the substrate of the DPP-4 enzyme and thereby act as a competitive inhibitor. The proline moiety is a key recognition element for DPP-4, and the thiazolidine (B150603) ring was incorporated to enhance stability and modulate the compound's properties. sci-hub.se
The research in this area involved synthesizing a series of l-prolylthiazolidine derivatives and evaluating their structure-activity relationships (SAR). researchgate.net The SAR studies revealed that modifications at the γ-position of the proline ring could significantly influence the compound's interaction with the S2 binding pocket of the DPP-4 enzyme, a region that contributes to substrate recognition and binding. researchgate.net This exploration laid the groundwork for the subsequent design strategies that ultimately led to the unique structure of Teneligliptin.
| Compound | Core Scaffold | Modifications | DPP-4 IC50 (nM) |
|---|---|---|---|
| Lead Compound A | l-prolylthiazolidine | Initial arylpiperazine substituent | Moderate |
| Intermediate B | l-prolylthiazolidine | Fused bicyclic heteroarylpiperazine | Improved |
| (2R,4S)-Teneligliptin | l-prolylthiazolidine | Linked bicyclic heteroarylpiperazine | High (0.37 nM) |
Design Principles Incorporating Bicyclic Heteroarylpiperazines
A key innovation in the design of Teneligliptin was the introduction of a linked, bicyclic heteroarylpiperazine moiety at the γ-position of the proline scaffold. ebi.ac.uksci-hub.se This design was guided by the principle of creating a nonlinear, "L-shaped" structure that could effectively interact with the S2 extensive subsite of the DPP-4 enzyme. sci-hub.se Docking studies predicted that a linked bicyclic group, such as a 1-phenylpyrazol-5-yl group, would orient the terminal phenyl ring towards a key arginine residue (Arg358) in the S2 extensive subsite, thereby enhancing binding affinity. sci-hub.se
The X-ray co-crystal structure of Teneligliptin bound to DPP-4 confirmed this design hypothesis. researchgate.netrcsb.org The phenyl ring on the pyrazole (B372694) moiety forms a crucial interaction with the S2 extensive subsite, which not only boosts the compound's potency but also significantly increases its selectivity over other DPP enzymes like DPP-8 and DPP-9. researchgate.netsci-hub.se This unique five-ring structure is a hallmark of Teneligliptin and is central to its potent and long-lasting inhibitory effect. ebi.ac.uk
Stereochemical Considerations in Compound Design
Stereochemistry played a critical role in the design and optimization of Teneligliptin. The molecule has two chiral centers on the pyrrolidine (B122466) ring, leading to the possibility of four different stereoisomers. Through meticulous synthesis and testing, it was determined that the (2S,4S) configuration is the most active and desired isomer. sci-hub.se
The importance of this specific stereochemistry is underscored by the significantly reduced or complete loss of inhibitory activity in the other stereoisomers. For instance, the (2S,4R) diastereomer of Teneligliptin showed decreased inhibitory activity, while the (2R,4R) enantiomer resulted in a complete loss of activity. sci-hub.se The precise three-dimensional arrangement of the atoms in the (2S,4S) isomer allows for optimal interaction with the amino acid residues in the active site of the DPP-4 enzyme, highlighting the high degree of stereoselectivity of the enzyme. The (2R,4S) isomer is also mentioned in the context of being an impurity or a related substance to the active (2S,4S) form. google.comaxios-research.comsynzeal.com
| Compound | Stereochemistry | DPP-4 Inhibitory Activity |
|---|---|---|
| Teneligliptin | (2S,4S) | High |
| Diastereomer | (2S,4R) | Decreased |
| Enantiomer | (2R,4R) | Inactive |
| Isomer | (2R,4S) | - |
Synthetic Methodologies and Chemical Derivatization of 2r,4s Teneligliptin
Pathways for Stereoselective Synthesis
The use of N-protected pyrrolidine (B122466) derivatives is fundamental to the stereoselective synthesis of Teneligliptin (B1682743). semanticscholar.orggoogle.com The protecting group serves to prevent unwanted side reactions at the nitrogen atom of the pyrrolidine ring while other parts of the molecule are being modified. A common starting material is (2S,4R)-4-hydroxy-L-proline. google.com
Various protecting groups have been employed in different synthetic schemes. The choice of protecting group is critical as it influences the reaction conditions for both its introduction and subsequent removal. A facile synthesis has been developed utilizing a nosyl derivative of L-proline methyl ester, which demonstrates enhanced reactivity for subsequent steps. semanticscholar.orgresearchgate.net Other processes described in patent literature utilize a range of protecting groups, highlighting the flexibility of this synthetic strategy. google.com The final step in these pathways involves the deprotection of the nitrogen to yield Teneligliptin. google.comgoogle.com For instance, an acetyl protecting group can be removed using an inorganic acid like hydrochloric acid. google.com
Table 1: N-Protecting Groups in Teneligliptin Synthesis
| Protecting Group | Abbreviation |
|---|---|
| (9H-fluoren-9-ylmethoxy)carbonyl | Fmoc |
| Benzyloxycarbonyl | Cbz |
| Trityl | Tr |
| Acetyl | Ac |
| 2-Nitrobenzenesulfonyl | Nosyl |
| tert-butoxycarbonyl | Boc |
This keto-pyrrolidine intermediate is then reacted with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine via reductive amination to introduce the piperazine-pyrazole side chain. googleapis.com This reaction is stereoselective, leading to the desired (2S,4S) configuration. researchgate.net The final step is the removal of the N-protecting group to furnish Teneligliptin. researchgate.netgoogle.com
One reported industrial process highlights the preparation and isolation of specific intermediates, including a reactive nosyl derivative of L-proline methyl ester and its stereoselectively substituted intermediate with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, which occurs through an SN2-type nucleophilic substitution. researchgate.net
Table 2: Key Synthetic Intermediates
| Intermediate Compound Name | Role in Synthesis |
|---|---|
| N-protected (2S,4R)-4-hydroxy-L-proline | Chiral starting material. google.com |
| N-protected (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate | Key keto-pyrrolidine intermediate for reductive amination. google.comgoogle.com |
| 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | Side chain precursor introduced via reductive amination. researchgate.netgoogleapis.com |
| N-protected 3-{(2S,4S)-4-[4-(3-methyl-1-phenyl-5-pyrazolyl)-1-piperazinyl]-2-pyrrolidinylcarbonyl}-1,3-thiazolidine | Penultimate protected Teneligliptin molecule. google.com |
While stereoselective synthesis starting from a chiral pool material like L-proline is the preferred method to produce (2R,4S)-Teneligliptin, the potential for forming other stereoisomers exists if reaction conditions are not strictly controlled. researchgate.net The molecule has three chiral centers, leading to the possibility of several diastereomers.
In the context of quality control and impurity analysis, analytical methods have been developed to separate and quantify all potential stereoisomers of Teneligliptin. High-Performance Liquid Chromatography (HPLC) using a cellulose-based immobilized polysaccharide chiral stationary phase (such as CHIRALPAK IC-3) has proven effective for this purpose. benthamdirect.comresearchgate.net Such methods can separate the desired (2S,4S)-isomer from the (2R,4S), (2S,4R), and (2R,4R) stereoisomers. benthamdirect.comresearchgate.net The development of these analytical techniques is crucial for ensuring the chiral purity of the final drug substance. benthamdirect.com The limit of detection (LOD) and limit of quantification (LOQ) for these isomers are in the microgram per milliliter range, allowing for precise monitoring of chiral impurities. benthamdirect.comresearchgate.net
Impurity Profiling and Control in Chemical Synthesis Research
Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final product. For Teneligliptin, this involves identifying and characterizing any process-related impurities and degradation products. rjptonline.org A combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used for the structural elucidation of these impurities. rjptonline.org
Controlling impurities is a key objective in the optimization of the synthetic process. researchgate.net For instance, a robust industrial process for Teneligliptin was developed specifically to improve the quality of the drug by controlling impurity formation at each stage. researchgate.net This includes setting stringent limits for known and unknown impurities, particularly the undesired stereoisomers. google.com
The (2R,4R)-Teneligliptin isomer is a potential stereoisomeric impurity in the synthesis of Teneligliptin. synzeal.com Its chemical name is [(2R,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone. synzeal.comallmpus.com Due to its structural similarity to the active ingredient, its presence must be carefully monitored and controlled.
Regulatory guidelines require that the levels of such isomers in the final API be strictly limited. Processes have been developed to ensure that the (2R,4R) isomer is present at levels below 0.1%, with some methods claiming it is not detected at all. google.com Reference standards for the (2R,4R)-isomer are available commercially, which are used for analytical method development, validation, and quality control applications to ensure the purity of (2S,4S)-Teneligliptin. synzeal.comallmpus.com
The (2S,4R)-Teneligliptin isomer is another potential stereoisomeric impurity. nih.govpharmaffiliates.com It has the same molecular formula and weight as Teneligliptin but differs in the spatial arrangement at one of the chiral centers on the pyrrolidine ring. nih.gov The IUPAC name for this isomer is [(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone. nih.gov
As with other stereoisomers, its presence in the final drug product is undesirable and must be controlled. Analytical methods are capable of separating it from the desired (2S,4S) isomer. benthamdirect.comresearchgate.net Purified reference standards of the (2S,4R)-isomer are essential for accurately quantifying its presence in batches of Teneligliptin, ensuring that the final product meets the stringent purity requirements set by regulatory authorities. pharmaffiliates.compharmaffiliates.comsimsonpharma.com
(2S,4S)-Isomer Research
Teneligliptin, chemically known as {(2S,4S)-4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone, possesses two stereocenters, leading to the possibility of four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). google.com Extensive research during its development phase focused on identifying the most pharmacologically active and selective isomer.
The (2S,4S) configuration was identified as the most potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. Research demonstrated that this specific spatial arrangement is crucial for optimal interaction with the enzyme's binding sites. The discovery and preclinical profile of Teneligliptin highlighted its high affinity for DPP-4. nih.gov
Studies have reported the half-maximal inhibitory concentrations (IC50) for (2S,4S)-Teneligliptin against recombinant human DPP-4 and human plasma DPP-4 as 0.889 nmol/L and 1.75 nmol/L, respectively. nih.gov This high potency is a direct result of its unique "J-shaped" structure, which allows for strong binding interactions. researchgate.net Furthermore, the (2S,4S)-isomer exhibits high selectivity, with a significantly lower affinity for other related enzymes like DPP-8 and DPP-9, which is a critical factor in its pharmacological profile. nih.gov The other stereoisomers, such as the (2R,4R), (2S,4R), and (2R,4S) forms, are considered process-related impurities, and their levels are carefully controlled during the manufacturing process to ensure the purity and efficacy of the final active pharmaceutical ingredient. google.comsynzeal.com
Chemical Degradation Studies and Pathway Elucidation
The stability of this compound has been rigorously evaluated through forced degradation studies under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. These studies are essential for identifying potential degradation products and understanding the degradation pathways of the molecule.
Forced degradation is performed by exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic conditions. synzeal.com Research has shown that Teneligliptin is susceptible to degradation under basic, oxidative, and thermal stress, while it remains relatively stable under acidic and photolytic conditions. nih.gov
Under basic hydrolysis (using 0.1 N NaOH), oxidative conditions (using 3% H2O2), and thermal stress, several degradation products have been identified and characterized using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govfrontiersin.org
One study identified three primary degradation products, TENE-D1, TENE-D2, and TENE-D3, which were observed under both basic and thermal stress conditions. frontiersin.org Another investigation using UPLC-MS/MS analysis of samples stressed with a base, peroxide, and heat identified major peaks corresponding to various degradation products. nih.gov The results from these studies are crucial for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions for Teneligliptin.
| Stress Condition | Reagent/Method | Duration & Temperature | Observation |
| Acid Hydrolysis | 0.1 N HCl | 48 hours at 35°C | No significant degradation observed. nih.govsynzeal.com |
| Base Hydrolysis | 0.1 N NaOH | 48 hours at 35°C | Significant degradation observed. nih.govsynzeal.com |
| Oxidative | 3% H₂O₂ | 48 hours at 35°C | Significant degradation observed. nih.govsynzeal.com |
| Thermal | Dry Heat | 48 hours at room temperature | Degradation observed. nih.govsynzeal.com |
| Photolytic | UV Light Exposure | 48 hours at 365 nm | No significant degradation observed. nih.govsynzeal.com |
| Degradation Product | Observed m/z | Proposed Structure/Name | Stress Condition |
| DP1 | 375.72 | Not Elucidated | Base, Peroxide, Thermal nih.gov |
| DP2 | 354.30 | Not Elucidated | Base, Peroxide, Thermal nih.gov |
| DP3 | 310.30 | Not Elucidated | Base, Peroxide, Thermal nih.gov |
| TENE-D1 | Not Specified | (4-(4-(1-aminovinyl)piperazin-1yl)pyrrolidin-2-yl)(thiazolidin-3-yl)methanone | Basic, Thermal frontiersin.org |
| TENE-D2 | Not Specified | N,N-diethyl-1-phenyl-1H-pyrazol-5-amine | Basic, Thermal frontiersin.org |
| TENE-D3 | Not Specified | 1-(pyrrolidin-3-yl)piperazine | Basic, Thermal frontiersin.org |
Molecular Mechanism of Action of 2r,4s Teneligliptin
DPP-4 Enzyme Structure and Active Site Characteristics in Research
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein (B1211001) that also exists in a soluble form in plasma. It functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. The structure of the DPP-4 enzyme is crucial to its function and its interaction with inhibitors like Teneligliptin (B1682743). Each monomer of the functional homodimer consists of two principal domains: a catalytic domain and a β-propeller domain. nih.gov
Catalytic Domain and β-Propeller Domain
The C-terminal region of the DPP-4 enzyme houses the α/β hydrolase domain, which contains the catalytic active site. nih.gov This site features a classic catalytic triad (B1167595) of amino acid residues: Ser630, Asp708, and His740. proteopedia.org The serine residue in the active site is located within the conserved sequence Gly-Trp-Ser-Tyr-Gly. nih.gov This catalytic machinery is responsible for the enzymatic cleavage of DPP-4's substrates. The active site is situated in a large cavity at the interface between the catalytic and β-propeller domains. nih.gov
The N-terminal region of DPP-4 is characterized by an eight-bladed β-propeller domain. nih.gov This structure is unique among many cell surface molecules that typically feature seven-bladed propellers. proteopedia.org The β-propeller domain is not merely a structural scaffold; it plays a critical role in substrate and ligand binding. nih.gov Notably, it contains a large "cave" on its side, which is thought to control substrate access to the active site. nih.gov Furthermore, this domain is involved in the dimerization of DPP-4, a process essential for its catalytic function. proteopedia.org Point mutations within the β-propeller domain have been shown to impact enzyme activity, indicating its direct or indirect involvement in the catalytic process. nih.gov
Subsite Interactions: S1, S2, S1′, S2′, and S2 Extensive
The active site of the DPP-4 enzyme is further delineated into several subsites that accommodate the binding of substrates and inhibitors. These subsites are designated as S1, S2, S1′, S2′, and the S2 extensive subsite. The interaction of an inhibitor with these subsites determines its potency and selectivity.
(2R,4S)-Teneligliptin is classified as a Class 3 DPP-4 inhibitor, signifying that it binds to the S1, S2, and S2 extensive subsites. nih.gov This extensive interaction contributes to its high potency. The S1 subsite is a hydrophobic pocket that accommodates the proline or alanine (B10760859) residue of the substrate. The S2 subsite is also primarily hydrophobic and provides further binding interactions.
Research has shown that the unique, rigid, 'J-shaped' structure of Teneligliptin, formed by five rings, facilitates a strong interaction with the DPP-4 active site. nih.gov The affinity of Teneligliptin for the S2 subsite is enhanced by the formation of a hydrogen bond between its carbonyl group and the side chain of the Asn710 residue. nih.gov Crucially, Teneligliptin binds to the S2 extensive subsite through potent hydrophobic interactions, a feature described as an 'anchor lock domain'. nih.gov This strong and extensive binding is thought to be a key factor in the potent and long-lasting inhibitory effect of Teneligliptin. nih.gov
In contrast, other classes of DPP-4 inhibitors interact with different combinations of these subsites. For instance, vildagliptin (B1682220) and saxagliptin (B632) (Class 1) primarily bind to the S1 and S2 subsites, while alogliptin (B1666894) and linagliptin (B1675411) (Class 2) also interact with the S1′ and/or S2′ subsites. nih.gov The additional interactions with the S1′, S2′, or S2 extensive subsites are believed to enhance the inhibitory activity beyond the fundamental interactions with the S1 and S2 subsites.
Enzyme Inhibition Kinetics
The inhibitory effect of this compound on the DPP-4 enzyme has been quantitatively characterized through various kinetic studies. These studies provide insights into the potency and mechanism of inhibition.
Half-maximal Inhibitory Concentration (IC50) Determination against Recombinant and Plasma DPP-4
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. In vitro studies have demonstrated that Teneligliptin is a potent inhibitor of both recombinant human DPP-4 and human plasma DPP-4. The IC50 values are in the nanomolar range, indicating high potency.
| Enzyme Source | Teneligliptin IC50 (nmol/L) | 95% Confidence Interval |
| Recombinant Human DPP-4 | 0.889 | 0.812–0.973 |
| Human Plasma DPP-4 | 1.75 | 1.62–1.89 |
This data is based on product information provided by the pharmaceutical company. nih.gov
These low IC50 values position Teneligliptin as a more potent inhibitor compared to some other DPP-4 inhibitors such as sitagliptin (B1680988) and vildagliptin. nih.gov Furthermore, Teneligliptin exhibits high selectivity for DPP-4 over other related enzymes like DPP-8 and DPP-9. nih.gov
Substrate-Competitive Inhibition Mechanism
Kinetic analyses have consistently shown that this compound acts as a substrate-competitive inhibitor of the DPP-4 enzyme. researchgate.netnih.gov This mechanism implies that Teneligliptin binds to the active site of the enzyme, the same site where the natural substrates bind. By occupying the active site, Teneligliptin prevents the substrate from binding and being cleaved. This competitive inhibition is a key feature of its mechanism of action, as it directly blocks the enzymatic activity of DPP-4. The binding of Teneligliptin to the S1, S2, and S2 extensive subsites within the active site physically obstructs the entry and processing of incretin (B1656795) hormones.
Determination of Michaelis-Menten Parameters (Ki, Km, Vmax)
The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The key parameters of this model are:
Km (Michaelis constant): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.
Vmax (maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.
Ki (inhibition constant): For a competitive inhibitor, Ki represents the concentration of the inhibitor that doubles the apparent Km of the substrate. It is a measure of the inhibitor's binding affinity for the enzyme; a lower Ki indicates a more potent inhibitor.
While the competitive inhibition mechanism of Teneligliptin is well-established, specific, publicly available research data detailing the precise Ki, Km, and Vmax values for the interaction of this compound with the DPP-4 enzyme under various experimental conditions are limited. The determination of these parameters typically involves detailed kinetic experiments where the reaction velocity is measured at various substrate and inhibitor concentrations. These values are crucial for a complete quantitative understanding of the enzyme-inhibitor interaction and for comparing the potency of different inhibitors on a fundamental level.
Binding Kinetics and Thermodynamics Research of this compound
The interaction between this compound and the dipeptidyl peptidase-4 (DPP-4) enzyme is a meticulously studied process, characterized by rapid association and notably slow dissociation. This high-affinity binding is a cornerstone of its molecular mechanism of action. Investigations using advanced biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have provided a detailed quantitative and thermodynamic understanding of this interaction. These studies reveal that the binding is a rapid, electrostatically driven process, and the subsequent stability of the complex is the result of extensive and strong molecular interactions. vetmeduni.ac.at
Association (on-rate) and Dissociation (off-rate) Constant Analysis
Quantitative analysis of the binding kinetics of this compound to DPP-4 has determined a high binding affinity, with a dissociation constant (K D) of 0.4 nM. vetmeduni.ac.at This potent binding is a composite of its association and dissociation rates. While specific numerical values for the on-rate (k on) and off-rate (k off) are not consistently detailed across studies, the consensus indicates a rapid association process. This is attributed to the electrostatic attraction between the positively charged ammonium (B1175870) moiety of teneligliptin and the negatively charged glutamate (B1630785) (Glu) dyad within the active site of the DPP-4 enzyme. vetmeduni.ac.at
The dissociation of the teneligliptin-DPP-4 complex is markedly slow. vetmeduni.ac.at This slow off-rate is a critical factor contributing to its long residence time on the enzyme and, consequently, its sustained inhibitory effect. Unlike some other DPP-4 inhibitors that form reversible covalent bonds, the slow dissociation of teneligliptin is attributed to the cumulative effect of strong and extensive non-covalent interactions within the enzyme's active site. vetmeduni.ac.at
| Kinetic Parameter | Value | Technique |
|---|---|---|
| Binding Affinity (KD) | 0.4 nM | Surface Plasmon Resonance (SPR) |
| Association Rate (kon) | Rapid | Surface Plasmon Resonance (SPR) |
| Dissociation Rate (koff) | Slow | Surface Plasmon Resonance (SPR) |
Calorimetric Studies (Enthalpy and Entropy Contributions)
Isothermal titration calorimetry (ITC) has been employed to dissect the thermodynamic forces driving the binding of this compound to DPP-4. These studies reveal that the binding is an enthalpically driven process, a characteristic shared with other gliptins. The significant negative enthalpy change (ΔH) indicates that the formation of the drug-enzyme complex is a highly exothermic and favorable process, largely due to the formation of strong ionic interactions and solvent-shielded hydrogen bonds. vetmeduni.ac.at
| Thermodynamic Parameter | Value (kcal/mol) | Technique |
|---|---|---|
| Gibbs Free Energy of Binding (ΔG) | -12.8 | Isothermal Titration Calorimetry (ITC) |
| Enthalpy Change (ΔH) | -10.3 | Isothermal Titration Calorimetry (ITC) |
| Entropic Contribution (−TΔS) | -2.5 | Isothermal Titration Calorimetry (ITC) |
Long-Lasting Inhibition Mechanisms
The potent and sustained inhibition of DPP-4 by this compound is a direct result of its unique molecular structure and its extensive interactions with the enzyme's active site. researchgate.net Teneligliptin is classified as a Class 3 DPP-4 inhibitor, signifying its ability to bind to the S1, S2, and the S2 extensive subsites of the enzyme. nih.gov This multi-site interaction is a key feature of its long-lasting inhibitory action.
The distinctive, rigid, 'J-shaped' structure of teneligliptin, which is formed by five consecutive rings, is crucial for its potent and prolonged effect. nih.gov This structure facilitates a precise fit into the active site of DPP-4 and contributes to the stability of the complex. The long duration of action is further explained by several specific molecular interactions:
Interaction with the S2 Extensive Subsite : Teneligliptin binds to the S2 extensive subsite of DPP-4 through strong hydrophobic interactions. This interaction is mediated by what is described as an 'anchor lock domain', which firmly secures the inhibitor in the active site. nih.gov
Hydrogen Bonding : A key hydrogen bond is formed between the carbonyl group of teneligliptin and the side chain of the asparagine residue Asn710 at the S2 subsite. This specific interaction enhances the affinity of teneligliptin for the enzyme.
These combined structural and chemical features result in a highly stable teneligliptin-DPP-4 complex, leading to a prolonged inhibition of the enzyme's activity. nih.gov
Structure Activity Relationships Sar and Structural Biology of 2r,4s Teneligliptin
Elucidation of the "J-shaped" or "Anchor-Lock" Conformation
(2R,4S)-Teneligliptin is characterized by a unique and rigid "J-shaped" structure formed by its five consecutive rings. nih.govblogspot.com This distinct conformation is a key determinant of its potent inhibitory activity. The rigidity of this structure results in a small entropy loss upon binding to the DPP-4 enzyme, which is energetically favorable for a strong interaction. nih.gov This "J-shaped" pharmacophore allows for multiple points of contact with the DPP-4 enzyme, contributing to a stable and effective inhibition. patsnap.comnih.gov
This structural feature is often described in conjunction with an "anchor-lock" mechanism. nih.govscirp.org The "anchor" part of the molecule binds to key subsites within the DPP-4 active site, while the "lock" component, facilitated by the unique conformation, secures the molecule in place through strong hydrophobic interactions. nih.govscirp.org This anchor-lock domain is crucial for the potent and long-lasting inhibitory function of teneligliptin (B1682743). scirp.orgvetmeduni.ac.at
Role of the Pentacyclic Ring System in DPP-4 Binding Affinity
The pentacyclic ring system of this compound is integral to its high binding affinity and potency. researchgate.net This system, which forms the "J-shaped" structure, properly orients the key interacting moieties of the molecule to fit optimally into the active site of the DPP-4 enzyme. Four of these five rings are directly involved in the binding to DPP-4. nih.gov The unique structure conferred by these rings leads to a larger total contact area with the enzyme compared to some other DPP-4 inhibitors, such as sitagliptin (B1680988), which may contribute to its tighter binding. scirp.org
Specific Interactions with DPP-4 Active Site Subsites
The DPP-4 enzyme active site is composed of several subsites, including S1, S2, and the S2 extensive subsite. The interaction of an inhibitor with these subsites determines its potency and selectivity. This compound is classified as a class 3 DPP-4 inhibitor, meaning it binds to the S1, S2, and S2 extensive subsites. nih.govscirp.org
A critical interaction for the high potency and selectivity of this compound is the binding of the phenyl ring on its pyrazole (B372694) moiety with the S2 extensive subsite of the DPP-4 enzyme. researchgate.netresearchgate.net This interaction, confirmed by X-ray co-crystal structures, is a key feature that boosts both the potency and selectivity of the drug. researchgate.net The S2 extensive subsite is a hydrophobic pocket, and the interaction with the phenyl group is mediated by strong hydrophobic forces. nih.gov This "anchor lock domain" interaction is thought to contribute significantly to the tight binding and prolonged duration of action of teneligliptin. nih.govscirp.org The introduction of this domain has been shown to increase the activity of the molecule by 1500-fold compared to fragments that only bind to the S1 and S2 subsites. scirp.orgijpsjournal.com
Beyond the hydrophobic interactions, a network of hydrogen bonds plays a crucial role in anchoring this compound within the DPP-4 binding pocket. The molecule's pyrazole ring forms a π-interaction with the Phe357 residue. nih.gov Additionally, the pyrrolidine (B122466) ring and the pyrazole moiety are involved in forming three hydrogen bonds with site-specific residues. nih.gov A notable hydrogen bond is formed between the carbonyl group of teneligliptin and the side chain of Asn710 at the S2 subsite, which contributes to its affinity for this subsite. nih.gov Fragment molecular orbital calculations have shown that teneligliptin's interaction with Glu206 is strong and similar to other inhibitors, while its hydrogen bond with Glu205 is comparatively weaker. nih.gov Its carbonyl group also forms a significant hydrogen bond with Asn710. nih.gov
Comparative SAR with Other DPP-4 Inhibitors (Molecular Level)
The structural differences between this compound and other DPP-4 inhibitors lead to variations in their binding modes, potency, and selectivity.
The selectivity of DPP-4 inhibitors is crucial to avoid off-target effects, particularly the inhibition of the closely related enzymes DPP-8 and DPP-9. The interaction with the S2 extensive subsite is a key factor in the enhanced selectivity of teneligliptin. scirp.org
Below is an interactive data table comparing the potency and selectivity of this compound with other DPP-4 inhibitors.
| DPP-4 Inhibitor | IC50 for DPP-4 (nmol/L) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| This compound | 0.889 (recombinant human) nih.gov | >160 nih.gov | >160 nih.gov |
| Sitagliptin | 6.74 (recombinant human) nih.gov | - | - |
| Vildagliptin (B1682220) | 10.5 (recombinant human) nih.gov | - | - |
| Linagliptin (B1675411) | 1 nih.gov | >10,000 | >10,000 |
| Alogliptin (B1666894) | <10 | >10,000 | >10,000 |
| Saxagliptin (B632) | 50 nih.gov | ~400 | ~80 |
Note: IC50 values and selectivity can vary depending on the assay conditions and the source of the enzyme.
The following table summarizes the key molecular interactions of this compound in comparison to other DPP-4 inhibitors.
| Feature | This compound | Sitagliptin | Vildagliptin/Saxagliptin | Linagliptin/Alogliptin |
| Binding Subsites | S1, S2, S2 extensive nih.gov | S1, S2, S2 extensive nih.gov | S1, S2 scirp.org | S1, S2, S1', S2' scirp.org |
| Key Structural Feature | "J-shaped" pentacyclic ring system nih.gov | Phenyl and trifluoromethyl moieties vetmeduni.ac.at | Cyanopyrrolidine with bulky adamantyl group vetmeduni.ac.at | Xanthine (Linagliptin) or uracil (B121893) (Alogliptin) core vetmeduni.ac.at |
| Interaction with S2 extensive subsite | Strong hydrophobic interaction via phenyl ring on pyrazole ("anchor-lock") nih.gov | Binds to the S2 extensive subsite nih.gov | No direct interaction | No direct interaction |
| Key Hydrogen Bonds | Carbonyl with Asn710; interactions with Glu205 and Glu206 nih.govnih.gov | Interactions with key residues in the active site | Covalent but reversible complex with catalytic serine S630 vetmeduni.ac.at | H-bond with backbone NH of Tyr631 vetmeduni.ac.at |
| Conformational Change in DPP-4 | Occupies active site in a linear conformation vetmeduni.ac.at | Occupies active site in a linear conformation vetmeduni.ac.at | No significant conformational change vetmeduni.ac.at | Conformational change involving Tyr547 vetmeduni.ac.at |
Conformational Changes Induced by Ligand Binding
The binding of this compound to the dipeptidyl peptidase-4 (DPP-4) enzyme induces specific, albeit generally subtle, conformational changes within the active site. While comprehensive analyses of various DPP-4 inhibitor co-crystal structures reveal that the main and side chains in the binding area are often minimally altered, specific ligand-induced adjustments are crucial for accommodating the inhibitor and achieving high-affinity binding. nih.gov
A notable conformational change prompted by the binding of this compound involves the side-chain of the amino acid residue Arginine 358 (Arg358). nih.gov Upon binding of Teneligliptin, the side-chain of Arg358 undergoes a reorientation. nih.gov This movement is significant as it facilitates the opening of the S2 extensive subsite of the enzyme. nih.gov This induced opening creates a pocket that accommodates the phenyl moiety of the Teneligliptin molecule. nih.gov This specific interaction with the S2 extensive subsite is a key characteristic of Teneligliptin's binding mode and contributes to its high potency and selectivity. rcsb.org
In contrast to some other DPP-4 inhibitors that induce conformational changes in residues like Tyrosine 547 (Tyr547) to facilitate π-π stacking interactions, no such significant movement of Tyr547 is observed upon Teneligliptin binding. nih.gov The conformational integrity of the core S1 and S2 subsites is largely maintained, with the primary induced fit adjustment occurring at the periphery of the active site to allow for the engagement of the S2 extensive subsite. nih.govresearchgate.net The enzymatic cleft of DPP-4 is recognized as a relatively large cavity that demonstrates a degree of conformational flexibility to accommodate structurally diverse inhibitors. nih.gov
Preclinical Pharmacological Profiling of 2r,4s Teneligliptin in Vitro and Animal Models
Target Selectivity Profiling (e.g., DPP-8, DPP-9, FAP)
(2R,4S)-Teneligliptin demonstrates a high degree of selectivity for its primary target, dipeptidyl peptidase-4 (DPP-4), over other closely related proteases. In vitro studies have established its potent and selective inhibitory activity. The compound shows a significantly greater affinity for DPP-4 compared to other dipeptidyl peptidases such as DPP-8 and DPP-9. nih.gov This selectivity is a critical aspect of its pharmacological profile, as non-selective inhibition of other DPP enzymes has been associated with potential off-target effects. The affinity for DPP-4 is reported to be approximately 700 to 1500 times greater than for DPP-8 and DPP-9. nih.gov This high selectivity is attributed to the unique, rigid, 'J-shaped' structure of the molecule, which allows for specific interactions with the S1, S2, and S2 extensive subsites on the DPP-4 enzyme. nih.govresearchgate.net An X-ray co-crystal structure analysis revealed a key interaction between a phenyl ring on the pyrazole (B372694) moiety of teneligliptin (B1682743) and the S2 extensive subsite of DPP-4, which is believed to enhance both its potency and selectivity. researchgate.netnih.gov
Fibroblast activation protein (FAP) is another protease structurally related to DPP-4, sharing both exopeptidase and endopeptidase activities. nih.gov The selective inhibition of DPP-4 without significant action on FAP is an important characteristic for DPP-4 inhibitors. While detailed inhibitory constants for teneligliptin against FAP are not extensively reported in the provided literature, its high selectivity over DPP-8 and DPP-9 underscores its specificity for the intended enzyme target.
| Enzyme | Selectivity Ratio (vs. DPP-4) |
|---|---|
| DPP-8 | ~700-1500 fold |
| DPP-9 | ~700-1500 fold |
Cellular and Molecular Effects In Vitro
This compound is a potent inhibitor of both recombinant human DPP-4 and native DPP-4 activity in human plasma. nih.gov Its inhibitory action is concentration-dependent. In comparative in vitro studies, teneligliptin demonstrated lower half-maximal inhibitory concentration (IC50) values compared to other DPP-4 inhibitors like sitagliptin (B1680988) and vildagliptin (B1682220), indicating higher potency. nih.gov Specifically, the IC50 of teneligliptin for recombinant human DPP-4 is 0.889 nmol/L and for human plasma DPP-4 is 1.75 nmol/L. nih.gov In cellular systems, such as Human Umbilical Vein Endothelial Cells (HUVECs) exposed to hyperglycemic conditions, long-term treatment with teneligliptin has been shown to reduce both the expression and the activity of DPP-4. nih.govscimarina.com
| System | IC50 (nmol/L) |
|---|---|
| Recombinant Human DPP-4 | 0.889 |
| Human Plasma DPP-4 | 1.75 |
Beyond its primary enzymatic inhibition, this compound exhibits intrinsic antioxidant properties, particularly in human endothelial cells subjected to hyperglycemic stress. nih.govnih.govnih.gov Studies using HUVECs cultured in high glucose conditions demonstrated that teneligliptin can ameliorate oxidative stress. nih.govnih.gov This protective action is a direct effect of the compound and contributes to its beneficial profile in models of endothelial dysfunction. nih.gov The antioxidant capacity of teneligliptin has been observed to prevent the detrimental effects of high glucose exposure on endothelial cell health. nih.gov
This compound actively modulates key markers of oxidative stress at the cellular level. In HUVECs exposed to high glucose, teneligliptin treatment leads to a reduction in the levels of reactive oxygen species (ROS). nih.govnih.gov Concurrently, it promotes the antioxidant response by inducing the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) target genes. nih.gov Nrf2 is a master transcriptional regulator that controls the expression of a wide array of antioxidant and cytoprotective enzymes. nih.govmdpi.com By upregulating Nrf2-target genes, teneligliptin initiates a transcriptional cascade of antioxidant defenses within the cell, thereby enhancing its capacity to counteract oxidative damage. nih.gov
The source of ROS in endothelial dysfunction is often linked to the activity of NAD(P)H oxidase enzymes. nih.gov this compound has been shown to influence the expression of subunits of this enzyme complex. Specifically, in HUVECs, teneligliptin treatment reduces the expression of the regulatory subunit P22-phox. nih.gov The upregulation of NAD(P)H oxidase subunits like p22phox is associated with increased superoxide production and subsequent endothelial dysfunction. mdpi.com By downregulating P22-phox, teneligliptin helps to mitigate a key source of cellular ROS generation. nih.gov
This compound demonstrates favorable effects on cell survival and proliferation in endothelial cells under stress. It improves the proliferation rates of HUVECs exposed to high glucose by regulating the expression of key cell-cycle inhibitor markers. nih.gov The expression of tumor suppressor proteins like P53 and its downstream target P21, which can halt the cell cycle, is modulated by teneligliptin treatment. nih.gov
Furthermore, teneligliptin influences the balance of pro-apoptotic and anti-apoptotic proteins. It reduces the expression of pro-apoptotic genes such as BAX (Bcl-2-associated X protein) and CASP3 (Caspase-3). nih.gov BAX is a key member of the Bcl-2 family that promotes apoptosis, while Caspase-3 is a critical executioner caspase in the apoptotic pathway. nih.govmdpi.com In contrast, teneligliptin promotes the expression of the anti-apoptotic gene BCL2 (B-cell lymphoma 2). nih.gov This shift in the BAX/BCL2 ratio towards survival helps to protect endothelial cells from high glucose-induced apoptosis. nih.gov
Attenuation of Endoplasmic Reticulum Stress Markers
This compound has demonstrated the ability to mitigate endoplasmic reticulum (ER) stress in preclinical studies. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions, which mimic a diabetic environment, teneligliptin treatment was found to reduce the expression of several key ER stress markers. researchgate.netresearchgate.net These markers include Binding-Immunoglobulin Protein (BiP), Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK), Activating Transcription Factor 4 (ATF4), C/EBP Homologous Protein (CHOP), Inositol-requiring enzyme 1 alpha (IRE1α), and Activating Transcription Factor 6 (ATF6). researchgate.net The combination of teneligliptin with glucagon-like peptide-1 (GLP-1) showed more pronounced effects in dampening these stress markers. nih.gov Further studies in diabetic mouse models confirmed these findings, showing that teneligliptin administration can sharply improve conditions by inhibiting ER stress. aging-us.comnih.gov This suggests that teneligliptin has intrinsic effects on cellular stress pathways beyond its primary enzymatic inhibition. nih.gov
Pharmacodynamic Studies in Animal Models
Inhibition of Plasma DPP-4 Activity in Rodents
In vivo studies in rodent models have confirmed the potent and sustained inhibition of plasma dipeptidyl peptidase-4 (DPP-4) activity by this compound. Following oral administration in Wistar rats, teneligliptin demonstrated a lasting inhibitory effect on plasma DPP-4, which was sustained at 24 hours post-administration. tandfonline.com This duration of action was noted to be longer than that observed for sitagliptin or vildagliptin in the same model. tandfonline.com The high binding affinity of teneligliptin for the DPP-4 enzyme is believed to contribute to its tissue distribution and prolonged activity. researchgate.net Studies in Sprague-Dawley rats also showed that teneligliptin is predominantly distributed to tissues with high DPP-4 activity, such as the kidney and liver, where it is retained for longer periods than in plasma. researchgate.netnih.gov The plasma concentrations of teneligliptin have been shown to correlate significantly with its DPP-4 inhibitory activity. bioworld.com
Effects on Incretin (B1656795) Hormone Levels (GLP-1, GIP) in Animal Models
By inhibiting DPP-4, this compound effectively increases the levels of active incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). scispace.com In animal models, administration of teneligliptin leads to significant elevations of both fasting and postprandial active GLP-1 levels. tandfonline.combioworld.comscirp.org Similarly, postprandial active GIP levels have also been observed to increase following treatment. scirp.org These incretin hormones are crucial for glucose homeostasis, as they stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. scirp.orgnih.gov The ability of teneligliptin to prevent the rapid degradation of GLP-1 and GIP is a primary mechanism behind its glucose-lowering effects observed in animal studies. nih.govscispace.com
Impact on Glucose Homeostasis in Rodent Models (e.g., Zucker Fatty Rats)
This compound has demonstrated significant improvements in glucose homeostasis in various rodent models of obesity and diabetes. In Zucker fatty rats, a model characterized by insulin resistance, a single dose of teneligliptin improved hyperglycemia. tandfonline.com Studies in other rodent models, such as streptozotocin-induced diabetic rats and db/db mice, have also shown beneficial effects. aging-us.commdpi.com For instance, in a mouse model of postmenopausal obesity, teneligliptin markedly improved glucose intolerance. nih.gov Treatment with teneligliptin has been shown to lower fasting plasma glucose and improve outcomes in oral glucose tolerance tests. tandfonline.comnih.gov These effects are linked to the increased levels of active incretins which enhance insulin secretion and reduce hepatic glucose output. scirp.orgnih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Zucker Fatty Rats | Improved hyperglycemia and insulin resistance. | tandfonline.com |
| Postmenopausal Obesity Mouse Model (Ovariectomized, high-fat diet) | Markedly improved glucose intolerance. | scispace.comnih.gov |
| Streptozotocin-Induced Diabetic Rats | Exhibited mild glucose-lowering effects. | mdpi.com |
| db/db Diabetic Mice | Sharply improved elevated blood glucose levels. | aging-us.com |
Modulation of Hepatic Lipogenesis in Animal Models
Preclinical studies have revealed that this compound can attenuate hepatic lipogenesis, the process of synthesizing fatty acids in the liver. In a non-alcoholic fatty liver disease (NAFLD) mouse model, teneligliptin treatment improved hepatic steatosis and inflammation. nih.govresearchgate.net This improvement was associated with a significant downregulation of the hepatic mRNA levels of genes involved in de novo lipogenesis. nih.govmdpi.com A key mechanism identified is the activation of AMP-activated protein kinase (AMPK). nih.govmdpi.com Teneligliptin was found to increase the hepatic expression of phosphorylated AMPK, which in turn is suggested to suppress the expression of lipogenic genes like sterol regulatory element-binding protein 1c (Srebp1c), acetyl-CoA carboxylase (Acc), and fatty acid synthase (Fas). mdpi.com These findings suggest that teneligliptin attenuates fat accumulation in the liver by modulating the AMPK signaling pathway. nih.govmdpi.com
Effects on Lipid Metabolism and Adiposity in Animal Models
This compound has shown beneficial effects on lipid metabolism and adiposity in animal models of obesity. In mice with diet-induced obesity, treatment reduced the gain in body weight and visceral fat mass. bioworld.com It also dose-dependently suppressed the hypertrophy of visceral fat cells. bioworld.com In a mouse model of postmenopausal obesity, teneligliptin markedly improved fat accumulation without altering calorie intake. nih.gov Furthermore, in Zucker fatty rats, a single dose of teneligliptin resulted in reduced postprandial triglyceride and free fatty acid levels. tandfonline.com In db/db diabetic mice, teneligliptin administration led to improvements in elevated levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol. aging-us.com Chronic treatment with teneligliptin in mice on a high-fat diet was also found to prevent obesity and upregulate uncoupling protein 1 (UCP1) expression in brown and white adipose tissue, suggesting an enhancement of energy expenditure. nih.gov
| Animal Model | Parameter | Effect | Reference |
|---|---|---|---|
| Diet-Induced Obese Mice | Body Weight & Visceral Fat | Reduced gain | bioworld.com |
| Postmenopausal Obese Mice | Fat Accumulation | Markedly improved | nih.gov |
| Zucker Fatty Rats | Postprandial Triglycerides & Free Fatty Acids | Reduced | tandfonline.com |
| db/db Diabetic Mice | Total Cholesterol, Triglycerides, LDL-C | Improved elevated levels | aging-us.com |
| High-Fat Diet Fed Mice | Body Weight | Prevented obesity | nih.gov |
Anti-Inflammatory Actions (e.g., TNF-α, McP-1 expression) in Animal Models
Preclinical studies have demonstrated the anti-inflammatory properties of teneligliptin in various animal models, particularly in the context of atherosclerosis. Research involving apolipoprotein-E-deficient (ApoE-/-) mice, a common model for atherosclerosis, has shown that teneligliptin can significantly inhibit the development of atherosclerotic plaques. nih.gov This effect is associated with a reduction in the expression of key pro-inflammatory molecules within the vascular tissue.
In one key study, oral administration of teneligliptin to ApoE-/- mice for 20 weeks led to a significant inhibition of atherosclerosis development in the aortic arch. nih.gov Histological analysis of the atherosclerotic plaques revealed that teneligliptin treatment decreased the expression of Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov Furthermore, quantitative RT-PCR analysis of the abdominal aorta showed a reduction in the expression of inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α) and MCP-1. nih.gov
Another study using ApoE-/- mice fed a high-cholesterol diet for six weeks found that teneligliptin treatment significantly attenuated the upregulation of TNF-α and Interleukin-6 (IL-6) gene expression in the aortic tissue compared to the untreated high-cholesterol diet group. nih.gov In a different model using diabetic (db/db) mice, teneligliptin was shown to repress the production of inflammatory cytokines in the hippocampus. Treatment significantly decreased the elevated protein levels of MCP-1, IL-1β, and IL-6 observed in the diabetic mice. nih.gov
These findings suggest that teneligliptin exerts anti-inflammatory effects by suppressing the expression of crucial pro-inflammatory cytokines and chemokines like TNF-α, MCP-1, and IL-6 in vascular and neural tissues. nih.govnih.govnih.gov
| Animal Model | Tissue | Marker | Effect of Teneligliptin | Reference |
|---|---|---|---|---|
| Apolipoprotein-E-deficient (ApoE-/-) Mice | Abdominal Aorta | TNF-α mRNA | Reduced Expression | nih.gov |
| Apolipoprotein-E-deficient (ApoE-/-) Mice | Abdominal Aorta | MCP-1 mRNA | Reduced Expression | nih.gov |
| Apolipoprotein-E-deficient (ApoE-/-) Mice | Atherosclerotic Plaques | MCP-1 Protein | Decreased Expression | nih.gov |
| Apolipoprotein-E-deficient (ApoE-/-) Mice on High-Cholesterol Diet | Aortic Tissue | TNF-α mRNA | Reduced Expression | nih.gov |
| Apolipoprotein-E-deficient (ApoE-/-) Mice on High-Cholesterol Diet | Aortic Tissue | IL-6 mRNA | Reduced Expression | nih.gov |
| Diabetic (db/db) Mice | Hippocampus | MCP-1 Protein | Decreased from 702.5 ng/mg to 569.8 ng/mg | nih.gov |
| Diabetic (db/db) Mice | Hippocampus | IL-6 Protein | Decreased from 114.7 pg/mg to 71.9 pg/mg | nih.gov |
| Diabetic (db/db) Mice | Hippocampus | IL-1β Protein | Decreased from 77.4 pg/mg to 57.3 pg/mg | nih.gov |
Alleviation of Endothelial Dysfunction in Animal Models
Teneligliptin has been shown to improve endothelial function in preclinical models of metabolic syndrome. Endothelial dysfunction is a key early event in the pathogenesis of atherosclerosis, characterized by reduced bioavailability of nitric oxide (NO), a critical molecule for vasodilation and vascular health.
A study utilizing the spontaneous hypertensive rat (SHR)/NDmcr-cp (cp/cp) (SHRcp) rat, a model for metabolic syndrome, investigated the effects of long-term teneligliptin treatment. In these rats, the vasodilator response to acetylcholine was significantly impaired, indicating endothelial dysfunction. Twelve weeks of treatment with teneligliptin significantly attenuated this impairment. The mechanism underlying this improvement was linked to the upregulation of endothelium-derived nitric oxide synthase (eNOS) mRNA. The eNOS enzyme is responsible for the production of NO in endothelial cells.
This research demonstrates that teneligliptin can directly address endothelial dysfunction by enhancing the expression of eNOS, thereby likely increasing NO bioavailability and improving endothelium-dependent vasodilation. These findings highlight a vasoprotective role for teneligliptin that is independent of its glucose-lowering effects.
| Animal Model | Parameter | Effect of Teneligliptin | Mechanism |
|---|---|---|---|
| Spontaneous Hypertensive Rat (SHR)/NDmcr-cp (cp/cp) Rat Model of Metabolic Syndrome | Endothelial Dysfunction (Impaired vasodilator response to acetylcholine) | Significantly Attenuated | Upregulation of endothelium-derived nitric oxide synthase (eNOS) mRNA |
Preclinical Studies on Neuropathological Conditions and Microglial Cell Activation
The effects of teneligliptin have also been explored in the context of neuropathological conditions, such as neuropathic pain, with studies pointing towards its neuroprotective and anti-inflammatory actions within the central nervous system.
In a rat model of neuropathic pain induced by partial sciatic nerve transection (PSNT), teneligliptin demonstrated remarkable analgesic effects. This study investigated the cellular mechanisms behind this pain relief. A key finding was that teneligliptin infusion significantly suppressed the activation of astrocytes, a type of glial cell, in the spinal cord. Immunofluorescence analysis showed that the number of glial fibrillary acidic protein (GFAP)-positive cells, a marker for astrocyte activation, was significantly reduced in the spinal dorsal horn of teneligliptin-treated rats compared to the vehicle-treated PSNT group.
Further research has indicated that the beneficial effects of teneligliptin in neuropathological conditions also involve the modulation of microglial cells, which are the primary immune cells of the central nervous system. In a study on morphine tolerance in diabetic rats, co-infusion of teneligliptin was found to alleviate this tolerance by inhibiting the activation of spinal microglial cells. These investigations suggest that teneligliptin can ameliorate neuropathological conditions where both microglial and astroglial cells play a crucial inflammatory role.
| Animal Model | Condition | Cell Type/Marker | Effect of Teneligliptin |
|---|---|---|---|
| Rat Model of Partial Sciatic Nerve Transection (PSNT) | Neuropathic Pain | Spinal Astrocytes (GFAP positive cells) | Significantly suppressed activation (reduced number of positive cells) |
| Streptozotocin-Induced Diabetic Rats | Morphine Tolerance | Spinal Microglial Cells | Inhibited activation |
Metabolism and Pharmacokinetics Research Preclinical and Modeling
Metabolic Pathways and Metabolite Identification
Preclinical research indicates that (2R,4S)-Teneligliptin is eliminated through multiple pathways, including both hepatic metabolism and renal excretion. researchgate.netresearchgate.net Metabolism and renal excretion contribute to 65.6% and 34.4% of its total body clearance, respectively. nih.gov The primary metabolic processes are mediated by two key enzyme systems in the liver. nih.gov The most abundant metabolite identified in plasma is a thiazolidine-1-oxide derivative, designated as M1, which accounts for 14.7% of the total radioactivity in plasma AUC (area under the plasma concentration-versus-time curve). researchgate.net
Role of Cytochrome P450 (CYP) Enzymes (e.g., CYP3A4)
Cytochrome P450 3A4 (CYP3A4) is a major enzyme responsible for the metabolism of this compound in humans. researchgate.nettaylorandfrancis.com In vitro studies have shown that this compound is a weak inhibitor of CYP2D6 and CYP3A4 but does not significantly inhibit other isoforms like CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2E1. researchgate.net The metabolism of the compound by human liver microsomes was shown to be completely inhibited by ketoconazole (B1673606), a potent CYP3A4 inhibitor. clinpgx.org Specifically, ketoconazole was found to inhibit this compound metabolism by 47.0% in human microsomes. nih.gov This confirms the significant role of CYP3A4 in its metabolic clearance. researchgate.net
Role of Flavin-Containing Monooxygenase 3 (FMO3)
Alongside CYP3A4, Flavin-Containing Monooxygenase 3 (FMO3) is the other major enzyme involved in the hepatic metabolism of this compound. researchgate.nettaylorandfrancis.com FMO3 and CYP3A4 are considered to be equally involved in the drug's metabolism in the liver. nih.gov The involvement of FMO3 is demonstrated by in vitro inhibition studies where methimazole, an FMO inhibitor, inhibited 67.2% of this compound's metabolism in human microsomes. nih.gov The primary metabolite, M1 (a thiazolidine-1-oxide derivative), is formed through the action of these enzymes. researchgate.netnih.gov The dual metabolic pathways involving both CYP3A4 and FMO3 contribute to the balanced elimination of the compound. researchgate.net
| Enzyme | Role | Key Findings from In Vitro Studies |
|---|---|---|
| Cytochrome P450 3A4 (CYP3A4) | Major metabolic pathway | Metabolism inhibited by 47.0% with ketoconazole, a potent CYP3A4 inhibitor. nih.gov |
| Flavin-Containing Monooxygenase 3 (FMO3) | Major metabolic pathway | Metabolism inhibited by 67.2% with methimazole, an FMO inhibitor. nih.gov |
Physiologically Based Pharmacokinetic (PBPK) Modeling
Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug. iapchem.org For this compound, a robust PBPK model has been developed to provide a detailed understanding of its pharmacokinetic properties. nii.ac.jp
Model Development and Validation Strategies
A PBPK model for this compound was developed using a population-based simulator, incorporating data from various in vitro and in vivo studies. nii.ac.jp The validation of this model was a critical step, achieved by comparing the simulated plasma concentration profiles with actual data obtained from clinical trials. nii.ac.jpnih.gov The model's robustness was confirmed by its ability to accurately predict plasma concentrations in diverse populations, including different ethnic groups (Japanese and European descent), various age groups, and in subjects with renal or hepatic impairment, even though these specific conditions were not included during the initial model development. nii.ac.jpnih.govresearchgate.net The model was successfully revalidated using clinical study data from older subjects up to 75 years of age. nih.gov
Prediction of Absorption and Intestinal Availability
The validated PBPK model was utilized to predict key absorption parameters for this compound. The model estimated the fraction absorbed (fa) to be 0.62 and the intestinal availability (fg) to be 0.99. nii.ac.jp This suggests that while a moderate fraction of the oral dose is absorbed, it undergoes minimal metabolism within the intestine before reaching systemic circulation.
Simulations for Understanding Factors Affecting Pharmacokinetics
The PBPK model has been instrumental in simulating and understanding how various factors influence the pharmacokinetics of this compound. nii.ac.jp
Effect of Aging: Simulations were performed for virtual Japanese (20-70 years) and European descent (20-98 years) populations. nih.govnih.gov These simulations showed that the area under the plasma concentration-time curve (AUC) of this compound tends to increase with age. nih.govresearchgate.net However, the maximum plasma concentration (Cmax) was found to be less affected by age compared to the AUC. nih.govresearchgate.net Positive correlations were observed between AUC and age, but not between Cmax and age. nih.gov
Drug-Drug Interactions: The model was used to predict the impact of co-administered drugs. For example, simulations involving ketoconazole, a strong CYP3A4 inhibitor, predicted a 2.1-fold and 2.2-fold increase in the AUC ratio in patients with moderate and severe renal impairment, respectively, compared to healthy adults receiving this compound alone. nii.ac.jp
| Parameter | Predicted Value/Outcome | Source |
|---|---|---|
| Fraction Absorbed (fa) | 0.62 | nii.ac.jp |
| Intestinal Availability (fg) | 0.99 | nii.ac.jp |
| Effect of Aging on AUC | Tends to increase with age | nih.govnih.govresearchgate.net |
| Effect of Aging on Cmax | Less affected by age than AUC | nih.govnih.govresearchgate.net |
Excretion Pathways in Preclinical Species
Preclinical research indicates that this compound is eliminated from the body through multiple pathways, primarily involving both the kidneys and the liver. Studies utilizing radiolabeled [¹⁴C]teneligliptin in Sprague-Dawley rats have been instrumental in elucidating its disposition. Following oral administration, radioactivity was predominantly distributed to the kidney and liver, identifying them as the principal organs involved in the excretion process. nih.govresearchgate.netnih.gov
A mass balance study using [¹⁴C]teneligliptin provided quantitative insight into the compound's clearance mechanisms. The findings from this research showed a dual contribution of metabolic processes and direct renal excretion to the total body clearance of the compound. Specifically, metabolism was found to be the major contributor to clearance, with renal excretion of the unchanged drug playing a substantial role as well. nih.gov
The research in rats further specified that a large proportion of the radioactivity detected in the kidney was attributable to unchanged teneligliptin (B1682743). researchgate.net This indicates that a significant fraction of the compound is filtered and excreted by the kidneys without undergoing prior biotransformation. The most abundant metabolite identified in the plasma of rats was a thiazolidine-1-oxide derivative, designated as M1, which was present at low levels. researchgate.netnih.gov
The following table summarizes the contributions of metabolism and renal excretion to the total clearance of this compound in preclinical models.
Table 1: Contribution of Clearance Pathways for this compound in Preclinical Models
| Clearance Pathway | Contribution to Total Body Clearance (%) |
|---|---|
| Metabolism | 65.6% |
| Renal Excretion | 34.4% |
| Total | 100% |
Data derived from a mass balance study with [¹⁴C]teneligliptin. nih.gov
Analytical Methodologies for Research on 2r,4s Teneligliptin
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are central to the analytical workflow for (2R,4S)-Teneligliptin, providing the means for separation, identification, and quantification of the drug and any potential impurities.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a widely adopted technique for the analysis of Teneligliptin (B1682743). oup.comnih.govrjptonline.orgcrsubscription.comd-nb.info These methods are valued for their simplicity, precision, and specificity. nih.govrjptonline.org
Various RP-HPLC methods have been developed and validated for the estimation of Teneligliptin in bulk and tablet dosage forms. nih.govrjptonline.org A common approach involves using a C18 column as the stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govd-nb.infoajpamc.com Detection is typically carried out using a UV detector at a wavelength where Teneligliptin exhibits significant absorbance, often around 245 nm or 254 nm. nih.govajpamc.comderpharmachemica.com
For instance, one validated RP-HPLC method utilized a Kromasil C18 column with a mobile phase of buffer, acetonitrile, and methanol (B129727) (65:25:10, v/v/v) at a flow rate of 1.0 mL/min, achieving a retention time of 2.842 minutes for Teneligliptin. nih.gov Another study reported a method using a Shodex C18 column with a mobile phase of methanol and phosphate buffer (pH 7.2) in a 70:30 v/v ratio, resulting in a retention time of 5.753 minutes. ajpamc.com The linearity of these methods is typically established over a concentration range relevant for quality control, for example, 5-30 µg/mL or 50-150 µg/mL. nih.govrjptonline.org
Interactive Data Table: Examples of RP-HPLC Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) | Reference |
| Kromasil C18 (250x4.6 mm, 5 µm) | Buffer:Acetonitrile:Methanol (65:25:10) | 1.0 | 254 | 2.842 | 5-30 | nih.gov |
| Shodex C18 | Methanol:Phosphate Buffer (pH 7.2) (70:30) | 1.0 | 245.6 | 5.753 | 10-60 | ajpamc.comderpharmachemica.com |
| Kromasil C18 (150 mm × 4.6 mm, 5.0 µm) | Acetonitrile, Water, Trifluoroacetic Acid (Mobile Phase A) and Acetonitrile, Trifluoroacetic Acid (Mobile Phase B) | 1.0 | 245 | 11.2 | 50-150 | rjptonline.org |
| Kromasil 100-5C18 (250x4.6mm, 5μm) | pH 6.0 Phosphate Buffer:Acetonitrile (60:40) | 1.0 | 246 | Not Specified | 100-500 | d-nb.info |
| Aglient column | Acetonitrile:KH2PO4 (35:65) | Not Specified | Not Specified | 2.994 | Not Specified | crsubscription.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers an advancement over conventional HPLC, providing faster analysis times and improved resolution. ymerdigital.comnih.govacs.org This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures.
UPLC methods have been successfully developed for the simultaneous estimation of Teneligliptin with other drugs. ymerdigital.comnih.govijprajournal.com For example, a UPLC method for Teneligliptin and Remogliflozin utilized an Acquity UPLC STD HSS C18 column (100 x 2.1mm, 1.8µ) with a mobile phase of KH2PO4 and acetonitrile (45:55) at a flow rate of 0.3 ml/min. ymerdigital.com This method yielded a very short retention time of 0.385 minutes for Teneligliptin. ymerdigital.com Another UPLC method for the simultaneous determination of Teneligliptin and Pioglitazone reported a retention time of 2.382 minutes. europeanpharmaceuticalreview.com The sensitivity of UPLC methods is highlighted by low limit of detection (LOD) and limit of quantification (LOQ) values, often in the parts-per-million (ppm) or even lower range. ymerdigital.comeuropeanpharmaceuticalreview.com
Interactive Data Table: UPLC Method Parameters for this compound
| Co-analyte | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Remogliflozin | Acquity UPLC STD HSS C18 (100 x 2.1mm, 1.8µ) | KH2PO4:Acetonitrile (45:55) | 0.3 | 229 | 0.385 | 0.03 (ppm) | 0.09 (ppm) | ymerdigital.com |
| Pioglitazone | Not Specified | Not Specified | Not Specified | Not Specified | 2.382 | 0.0843 | 0.255 | europeanpharmaceuticalreview.com |
| Remogliflozin | X-Bridge C18 (100 mm × 3.5 mm, 2.1 mm) | Not Specified | 0.2 | 248 | Not Specified | Not Specified | Not Specified | nih.govacs.org |
| Metformin and Pioglitazone | Welch C18 (4.6 × 150 mm, 2 µm) | Methanol:Acetonitrile:Phosphate Buffer (pH 2.5) (70:05:25) | 0.5 | 238 | 0.30 | 0.04 | 0.12 | ijprajournal.com |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) presents a simpler, more cost-effective, and high-throughput alternative to HPLC for the quantification of Teneligliptin. hakon-art.comgavinpublishers.combenthamdirect.comscholarsresearchlibrary.com This technique involves spotting the sample on a high-performance TLC plate, developing the plate in a suitable mobile phase, and then quantifying the separated spots using a densitometer. hakon-art.comscholarsresearchlibrary.com
Several HPTLC methods have been validated for the estimation of Teneligliptin in bulk and pharmaceutical formulations. hakon-art.comgavinpublishers.combenthamdirect.comscholarsresearchlibrary.com These methods typically use silica (B1680970) gel 60F254 plates as the stationary phase. hakon-art.combenthamdirect.comscholarsresearchlibrary.com The mobile phase composition is optimized to achieve good separation and compact spots. For instance, a mobile phase of Methanol: Toluene: Triethylamine (1:3:1% v/v) has been used, yielding a retardation factor (Rf) value of 0.63 for Teneligliptin. hakon-art.comgavinpublishers.com Another method employed a solvent system of toluene: chloroform: ethanol: diethyl amine (4:4:1:1, v/v/v/v), which resulted in an Rf value of 0.16 ± 0.01. scholarsresearchlibrary.com Densitometric analysis is commonly performed at wavelengths such as 245 nm or 254 nm. hakon-art.comscholarsresearchlibrary.com The linearity of HPTLC methods is typically demonstrated in the nanogram (ng) per spot range. hakon-art.comscholarsresearchlibrary.com
Interactive Data Table: HPTLC Method Details for this compound Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value | Linearity Range (ng/spot or ng/band) | Reference |
| Silica Gel 60F254 | Methanol:Toluene:Triethylamine (1:3:1% v/v) | 245 | 0.63 | 1000-2500 ng/spot | hakon-art.comgavinpublishers.com |
| Silica Gel 60F254 | 0.25% Ammonium (B1175870) Sulphate in Water:Ethyl Acetate:Methanol (10:2.5:2.5, v/v/v) | 243 | 0.33 ± 0.02 | 400-1600 ng/band | benthamdirect.com |
| Silica Gel G60 F254 | Toluene:Chloroform:Ethanol:Diethyl Amine (4:4:1:1, v/v/v/v) | 254 | 0.16 ± 0.01 | 100-600 ng/spot | scholarsresearchlibrary.com |
| Silica Gel 60 F254 | Butanol:Water:Glacial Acetic Acid (6:2:2 v/v/v) | 245 | 0.65 | 250-1250 ng/band | utu.ac.in |
| Silica Gel 60 F224 | Toluene:Methanol:GAA:TEA (5:4:0.5:0.5) | 257 | Not Specified | Not Specified | ijpsr.com |
Spectroscopic Analytical Approaches
Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a straightforward and rapid means for the quantitative estimation of Teneligliptin.
Ultraviolet (UV) Spectrophotometry
UV spectrophotometry is a simple, cost-effective, and readily available technique for the determination of Teneligliptin in bulk and pharmaceutical dosage forms. rjptonline.orgajpaonline.comrjptonline.org The method is based on the measurement of the absorbance of a Teneligliptin solution at its wavelength of maximum absorption (λmax). rjptonline.orgajpaonline.com
The λmax of Teneligliptin is typically observed in the range of 243 nm to 267.2 nm, depending on the solvent used. benthamdirect.comscholarsresearchlibrary.comrjptonline.orgajpaonline.comscispace.com Common solvents include methanol, distilled water, and dimethyl sulfoxide (B87167) (DMSO). rjptonline.orgajpaonline.comscispace.com The method is validated according to ICH guidelines, with linearity demonstrated over a specific concentration range, for example, 10-50 µg/mL or 20-100 µg/mL. rjptonline.orgajpaonline.comscispace.com
Interactive Data Table: UV Spectrophotometric Methods for this compound
| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Methanol | 246 | 10-50 | 0.9952 | rjptonline.orgrjptonline.org |
| Distilled Water | 244 | 10-50 | 0.9994 | ajpaonline.com |
| Water | 243.5 | 10-90 | 0.999 | scholarsresearchlibrary.com |
| Dimethyl Sulfoxide (DMSO) | 267.2 | 20-100 | 0.999 | scispace.com |
| Distilled Water | Not Specified | 10-70 | <1 | ajpamc.com |
Mass Spectrometry (MS) Applications
Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of Teneligliptin, offering high sensitivity and selectivity. d-nb.inforjptonline.orgnih.govbenthamdirect.com This technique is particularly valuable for the identification and characterization of impurities and degradation products, as well as for pharmacokinetic studies. d-nb.inforjptonline.orgnih.gov
In LC-MS/MS methods, Teneligliptin and its related substances are separated by LC and then detected by a mass spectrometer. d-nb.inforjptonline.orgnih.gov The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM). nih.gov For Teneligliptin, a common mass transition monitored is m/z 427.2→243.1. nih.gov
LC-MS/MS has been employed for the simultaneous determination of Teneligliptin and its active metabolite, Teneligliptin sulfoxide, in human plasma. nih.gov It has also been instrumental in characterizing impurities and degradation products formed under various stress conditions. d-nb.inforjptonline.org For instance, UPLC-MS/MS analysis has identified major fragment ions of Teneligliptin under thermal and basic stress conditions. d-nb.info
Interactive Data Table: Mass Spectrometry Applications in this compound Research
| Application | Technique | Ionization Mode | Mass Transition (m/z) | Key Findings | Reference |
| Impurity Characterization | LC-MS/MS, NMR | Not Specified | Scan range: 50-500 | Characterization of three key impurities. | rjptonline.orgrjptonline.org |
| Pharmacokinetic Study | LC-MS/MS | Positive ESI | Teneligliptin: 427.2→243.1; Teneligliptin sulfoxide: 443.2→68.2 | Simultaneous quantification of Teneligliptin and its active metabolite in plasma. | nih.gov |
| Degradation Product Identification | UPLC-MS/MS | ESI | Molecular ion: 427.22 | Identification of degradation products under basic, peroxide, and thermal stress. | d-nb.info |
| Simultaneous Quantification | UPLC-QTOF (MS-MS) | Positive ESI | 427.2 | Rapid and sensitive quantification of Teneligliptin and Gemigliptin. | benthamdirect.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and sensitive technique for the definitive identification and characterization of this compound and its related substances. This method combines the separation capabilities of liquid chromatography with the mass analysis and detection specificity of tandem mass spectrometry.
In a typical LC-MS/MS analysis of Teneligliptin, a C18 reverse-phase column is often employed for chromatographic separation. rjptonline.org The mobile phase commonly consists of a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer such as ammonium formate. rjptonline.org The separation is often achieved using a binary gradient program to effectively resolve the analyte from impurities and matrix components. rjptonline.org
Following chromatographic separation, the analyte is introduced into the mass spectrometer. For Teneligliptin, detection in the positive ion mode is common. nih.gov Multiple reaction monitoring (MRM) is a frequently used scan type, providing high selectivity and sensitivity. nih.gov In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored. For Teneligliptin, a common transition monitored is m/z 427.2→243.1. nih.gov This technique has been successfully applied to the simultaneous determination of Teneligliptin and its major active metabolite, Teneligliptin sulfoxide, in human plasma. nih.gov
Researchers have developed LC-MS/MS methods to identify and characterize impurities in Teneligliptin bulk drug substances. rjptonline.org One study identified three unknown impurities using an RP-UFLC method, which were then isolated by preparative HPLC and characterized by LC-MS/MS and NMR. rjptonline.org The LC-MS/MS analysis was performed with a scan range of m/z 50 to 500. rjptonline.org The protonated molecular ion [M+H]⁺ for Teneligliptin appears at m/z 426.58. rjptonline.org
Fragmentation Pattern Analysis
Understanding the fragmentation pattern of this compound in mass spectrometry is essential for its structural elucidation and the identification of its metabolites and degradation products. The fragmentation of the protonated molecule provides characteristic product ions that serve as a fingerprint for the compound.
Studies utilizing UPLC-MS/MS have provided insights into the fragmentation of Teneligliptin. researchgate.net Major peaks observed in the mass spectra include m/z 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18. researchgate.net The specific fragmentation pathways leading to these ions can be deduced from the structure of Teneligliptin and are crucial for confirming its identity and characterizing related substances. researchgate.netresearchgate.net The analysis of fragmentation patterns under different stress conditions, such as in the presence of base, peroxide, or heat, can reveal the structures of degradation products. researchgate.netresearchgate.net
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions to accelerate its degradation.
Acidic, Basic, Peroxide, Photo, and Thermal Stress Conditions
Forced degradation studies on Teneligliptin have been conducted under a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines. researchgate.netnih.gov These conditions typically include:
Acidic Conditions: Treatment with acids like 2 N HCl at elevated temperatures (e.g., 60°C for 30 minutes). nih.govturkjps.org In one study, this resulted in approximately 3.66% degradation of Teneligliptin. nih.gov Another study reported no degradation under acidic stress. researchgate.net
Basic Conditions: Exposure to bases such as 2 N NaOH at elevated temperatures (e.g., 60°C for 30 minutes). nih.govturkjps.org This led to about 2.75% degradation in one report, while another observed degradation under basic conditions. researchgate.netnih.gov
Oxidative (Peroxide) Conditions: Treatment with oxidizing agents like 20% v/v hydrogen peroxide (H₂O₂), often with heating (e.g., refluxed at 60°C for 30 minutes). nih.govturkjps.org Degradation of approximately 1.01% has been observed under these conditions. nih.gov Another study also confirmed degradation in the presence of peroxide. researchgate.net
Thermal Conditions: Exposing the drug to dry heat, for example, in an oven at 105°C for 6 hours. nih.govturkjps.org Degradation has been observed under thermal stress. researchgate.net
Photolytic Conditions: Exposing the drug to UV light, for instance, in a UV chamber for 7 days or in a photostability chamber (200 W h/m²). nih.govturkjps.org One study reported no degradation under photolytic stress. researchgate.net
The results of these studies indicate that Teneligliptin is susceptible to degradation under basic, oxidative, and thermal stress conditions, while it shows more stability under acidic and photolytic stress. researchgate.net The development of a stability-indicating method allows for the separation of the intact drug from its degradation products, which is essential for accurate quantification and stability assessment.
| Stress Condition | Reagent/Method | Observed Degradation (%) | Number of Degradation Peaks |
|---|---|---|---|
| Acidic | 2 N HCl, refluxed at 60°C for 30 min | 3.66% | 3 |
| Alkaline | 2 N NaOH, refluxed at 60°C for 30 min | 2.75% | 2 |
| Oxidative | 20% v/v H₂O₂, refluxed at 60°C for 30 min | 1.01% | 1 |
| Thermal | Oven at 105°C for 6 h | - | - |
| Photostability | UV chamber for 7 days or 200 W h/m² | - | - |
| Neutral | Refluxed in water at 60°C for 6 h | - | - |
Method Validation (e.g., ICH Guidelines)
The validation of analytical methods is performed in accordance with ICH guidelines to ensure that the method is suitable for its intended purpose. researchgate.netnih.gov Key validation parameters include:
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Teneligliptin, linearity has been established in concentration ranges such as 5-30 µg/mL and 50-150 µg/mL, with correlation coefficients (R²) typically being 0.999 or higher. nih.govrjptonline.org
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by recovery studies at different concentration levels (e.g., 50%, 100%, 150%). rjptonline.org Recoveries for Teneligliptin have been reported in the range of 99.35-99.94%. nih.govturkjps.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is expressed as the relative standard deviation (%RSD). For Teneligliptin analysis, the %RSD for peak area is consistently below 2%, indicating high precision. ymerdigital.com
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. rjptonline.org Stability-indicating methods demonstrate specificity by separating the analyte peak from all degradation product peaks. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For Teneligliptin, LOD and LOQ values have been reported to be as low as 0.03 ppm and 0.09 ppm, respectively, using a UPLC method. ymerdigital.com
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. turkjps.org This provides an indication of its reliability during normal usage.
| Validation Parameter | Typical Range/Value | Reference |
|---|---|---|
| Linearity Range | 5-30 µg/mL | nih.gov |
| Correlation Coefficient (R²) | ≥ 0.999 | rjptonline.orgijbpas.com |
| Accuracy (% Recovery) | 99.35-99.94% | nih.govturkjps.org |
| Precision (%RSD) | < 2% | ymerdigital.com |
| LOD | 0.03 ppm | ymerdigital.com |
| LOQ | 0.09 ppm | ymerdigital.com |
Advanced Research Perspectives and Future Directions for 2r,4s Teneligliptin
Exploration of Novel Binding Sites and Interactions beyond Primary Target
While the primary mechanism of Teneligliptin (B1682743) involves potent inhibition of the DPP-4 enzyme, ongoing research seeks to understand its interactions more comprehensively. Teneligliptin is classified as a Class 3 DPP-4 inhibitor, characterized by its binding to the S1, S2, and S2 extensive subsites of the enzyme. nih.govnih.gov Its distinctive, rigid 'J-shaped' structure, formed by five consecutive rings, facilitates strong hydrophobic interactions and contributes to its potent and long-lasting inhibitory effects. nih.govnih.gov
A key aspect of its high affinity is the interaction with the S2 extensive subsite, which enhances its potency and selectivity. nih.govnih.gov This interaction is mediated by an 'anchor lock domain' that establishes a strong bond. nih.gov However, the full extent of its molecular interactions, including potential allosteric modulation or binding to other physiologically relevant proteins, remains an area for deeper investigation.
Research into its selectivity profile shows a significantly higher affinity for DPP-4 compared to other related enzymes. This high selectivity is a critical attribute, minimizing the potential for off-target effects. nih.gov
| Enzyme | IC50 (μmol/L) | Selectivity vs. DPP-4 |
|---|---|---|
| DPP-4 (recombinant human) | 0.000889 | - |
| DPP-8 | 0.189 | >200-fold |
| DPP-9 | 0.150 | >160-fold |
| Fibroblast Activating Protein (FAP) | >10 | >11,000-fold |
Data sourced from multiple studies. nih.govresearchgate.net
Future research could focus on identifying transient or secondary binding pockets on the DPP-4 enzyme that may be uniquely engaged by Teneligliptin's structure. Furthermore, exploring its affinity for a wider array of peptidases and non-peptidase proteins could uncover novel biological activities and provide a more complete picture of its mechanism of action.
Application in Polypharmacology Research and Pathway Intersections
Polypharmacology, the ability of a drug to interact with multiple targets, is an emerging area of research for many therapeutic agents. Beyond its primary role in glucose homeostasis, Teneligliptin has been shown to influence several other signaling pathways, suggesting broader therapeutic potential.
Key Pathway Intersections:
AMP-activated Protein Kinase (AMPK) Activation: Studies have demonstrated that Teneligliptin can activate AMPK, a crucial cellular energy sensor. nih.govmdpi.com This activation is linked to the attenuation of hepatic lipogenesis and may underlie some of the compound's reported cardioprotective effects. nih.govmdpi.com
Inflammatory Pathway Modulation: Preclinical research suggests that Teneligliptin may exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. nih.gov
Gene Expression Regulation: Teneligliptin has been found to downregulate DPP-4 at both the mRNA and protein levels in endothelial cells under hyperglycemic conditions. researchgate.net It also indirectly inhibits the shedding of DPP-4 from the cell surface by reducing the expression of matrix metalloproteinases (MMPs) like MMP1, MMP2, and MMP14 via Tumor Necrosis Factor-alpha (TNFα). researchgate.net
Energy Homeostasis: In animal models, Teneligliptin treatment has been associated with the activation of brown adipose tissue (BAT) function, leading to increased energy expenditure and prevention of high-fat diet-induced obesity. nih.gov
These findings position Teneligliptin as a candidate for polypharmacological research, particularly in the context of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular complications associated with diabetes. nih.govmdpi.com Further investigation into these off-target effects and pathway intersections could lead to the repurposing of Teneligliptin for new therapeutic applications.
Computational Chemistry and Molecular Dynamics Simulations
Computational techniques are invaluable for elucidating the molecular interactions that govern drug efficacy. Molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding how various DPP-4 inhibitors, including Teneligliptin, bind to their target. researchgate.netmdpi.com
MD simulations of Teneligliptin complexed with DPP-4 have confirmed the stability of the interaction and the conformational flexibility of the enzyme's active site. researchgate.net These simulations reveal that the compound's interactions with key catalytic and hydrophobic pockets are maintained under dynamic conditions. researchgate.net The binding is characterized by a combination of strong ionic interactions and solvent-shielded hydrogen bonds, which contribute to its enthalpy-driven binding profile. vetmeduni.ac.at
| Computational Method | Key Findings for (2R,4S)-Teneligliptin |
|---|---|
| Molecular Dynamics (MD) Simulation | Confirmed structural stability and conformational flexibility of the Teneligliptin-DPP-4 complex. researchgate.net |
| Binding Thermodynamics Analysis | Binding is an enthalpy-dominated process, driven by strong ionic and hydrogen bond interactions. vetmeduni.ac.at |
| Structural Analysis | The pyrazole (B372694) ring system facilitates π-cation interactions with residues such as Arg358 and Tyr666, engaging both S1 and S2 pockets. mdpi.com |
Future computational studies could explore the binding kinetics in greater detail, simulating the association and dissociation processes to computationally estimate on- and off-rates. Advanced techniques like Gaussian accelerated molecular dynamics (GaMD) could further investigate the conformational changes and free energy landscapes of the binding process, providing a deeper understanding of its long residence time on the DPP-4 enzyme. nih.gov
Development of Advanced Analytical Techniques for Deeper Characterization
The development of robust and sensitive analytical methods is essential for the quality control, characterization, and impurity profiling of pharmaceutical compounds. For this compound, a variety of techniques have been established, with ongoing research focused on enhancing their precision and scope.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely reported method for the quantification of Teneligliptin in bulk and pharmaceutical formulations. researchgate.netijtsrd.com
| Column | Mobile Phase | Detection (λmax) | Reference |
|---|---|---|---|
| Cosmosil C18 (250mm x 4.6ID, 5µm) | Methanol (B129727): Phosphate (B84403) buffer pH 3 (70:30 v/v) | 246 nm | ijtsrd.com |
| Prontosil C18 (250 x 4.6 mm, 5 µm) | Acetonitrile (B52724): 3.5 pH Potassium dihydrogen phosphate buffer (60:40 v/v) | 227 nm | ijpsr.com |
| Princeton SPHER-100 C18 (150 × 4.6 mm, 5 μm) | Methanol: KH2PO4 buffer pH 4.0 (60:40 v/v) | 249 nm | hrpub.org |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (2R,4S)-Teneligliptin in pharmaceutical formulations?
- Methodology : A reverse-phase high-performance liquid chromatography (RP-HPLC) method using a Kromasil 100-5C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of pH 6.0 phosphate buffer and acetonitrile (60:40 v/v) in isocratic mode (flow rate: 1.0 mL/min) is validated per ICH guidelines. Detection at 246 nm provides linearity (100–500 µg/mL), precision (intraday RSD 0.807%, interday RSD 0.810%), and sensitivity (LOD 4.04 µg/mL, LOQ 12.25 µg/mL). Forced degradation studies under thermal, basic, and oxidative conditions should accompany this protocol .
Q. How do degradation pathways of this compound under stress conditions inform storage and handling protocols?
- Methodology : Forced degradation studies reveal that Teneligliptin degrades under basic (NaOH), oxidative (H₂O₂), and thermal (60°C) stress, producing fragments at m/z 375.72, 354.30, and 214.18. No degradation occurs under acidic or photolytic conditions. UPLC-MS/MS analysis identifies thiazolidine ring cleavage and pyrrolidine oxidation as primary degradation mechanisms. These findings recommend storage in inert, low-oxygen environments below 25°C to minimize oxidative and thermal degradation .
Advanced Research Questions
Q. What are the major enzymes involved in this compound metabolism, and how do they influence drug-drug interaction potential?
- Methodology : In vitro assays with human liver microsomes and recombinant enzymes demonstrate that CYP3A4 and FMO3 catalyze Teneligliptin’s oxidation to its thiazolidine-1-oxide metabolite (M1). Competitive inhibition studies using ketoconazole (CYP3A4 inhibitor) and methimazole (FMO3 inhibitor) confirm enzyme specificity. The balanced elimination via renal excretion (45.4%) and hepatic metabolism (46.5%) reduces risks of drug-drug interactions, as no single pathway dominates. This dual elimination supports safe use in patients with renal/hepatic impairment .
Q. What statistical approaches are appropriate for analyzing glycemic efficacy data from long-term Teneligliptin studies?
- Methodology : For paired pre-post studies (e.g., HbA1c reduction over 12 weeks), use a two-tailed paired t-test (parametric) or Wilcoxon signed-rank test (non-parametric) after assessing normality via Shapiro-Wilk tests. For meta-analyses of randomized controlled trials (RCTs), calculate weighted mean differences (WMDs) with 95% confidence intervals using fixed/random-effects models. Tools like GraphPad Prism (for individual studies) and RevMan (for meta-analyses) are recommended. Adjust for heterogeneity via I² statistics and subgroup analyses (e.g., age, comorbidities) .
Q. How does the antioxidant activity of this compound compare to other DPP-4 inhibitors in endothelial cell models?
- Methodology : In HUVECs exposed to high glucose (25 mM), Teneligliptin (0.1–3.0 µM) reduces reactive oxygen species (ROS) by 40–60% via NADPH oxidase inhibition, outperforming sitagliptin (20–35% reduction at 0.5 µM). Assay ROS using dichlorofluorescein (DCF) fluorescence and validate via Western blot for SOD2 and catalase expression. Teneligliptin’s unique five-ring structure enhances membrane permeability, explaining its superior antioxidant efficacy in mitigating endothelial dysfunction .
Data Contradiction Analysis
Q. How should researchers address discrepancies in Teneligliptin’s long-term HbA1c efficacy reported across clinical trials?
- Methodology : A 2018 meta-analysis of 10 RCTs showed an initial HbA1c reduction (WMD −0.82%) at 12–24 weeks, but rebound occurred after 36–42 weeks. To resolve this, stratify data by patient adherence, baseline HbA1c (>8% vs. ≤8%), and concomitant therapies (e.g., metformin). Use mixed-effects regression models to adjust for confounding variables. Pharmacokinetic studies note sustained DPP-4 inhibition (>90% at 24 h), suggesting non-compliance or progressive β-cell dysfunction as contributors to efficacy decline .
Experimental Design Considerations
Q. What in vitro models are optimal for studying Teneligliptin’s effects on β-cell function?
- Methodology : Use MIN6 mouse insulinoma cells or human islet cultures exposed to high glucose (16.7 mM) and palmitate (0.5 mM) to simulate glucolipotoxicity. Measure insulin secretion via ELISA and gene expression (e.g., PDX1, INS) via qRT-PCR. Teneligliptin (10–100 nM) enhances glucose-stimulated insulin secretion (GSIS) by 30–50% and upregulates HOMA-β indices. Include sitagliptin as a comparator to benchmark efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
